molecular formula C6H13BrO B151181 5-Bromo-2-methyl-2-pentanol CAS No. 21871-76-1

5-Bromo-2-methyl-2-pentanol

Cat. No. B151181
CAS RN: 21871-76-1
M. Wt: 181.07 g/mol
InChI Key: BGQUPQDZDIVJHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromine-containing organic compounds is a topic of interest in the papers. For instance, the first paper describes the preparation of ozimes from 1,4-bis(bromomagnesio) butane and 5-isoxazolones in tetrahydrofuran, which yields spiroisoxazolines. This indicates a method for introducing bromine into organic molecules and could potentially be adapted for the synthesis of 5-Bromo-2-methyl-2-pentanol . The second paper details the synthesis of a bromo derivative through photochemical rearrangement and subsequent bromination, which could be relevant for the synthesis of brominated pentanol derivatives . The third paper does not directly relate to the synthesis of 5-Bromo-2-methyl-2-pentanol but discusses the synthesis of a complex tricyclic ketone, which demonstrates the versatility of bromine in synthetic chemistry .

Molecular Structure Analysis

The papers do not provide information on the molecular structure of 5-Bromo-2-methyl-2-pentanol specifically. However, the third paper includes an X-ray crystal structure determination of a synthesized compound, which underscores the importance of structural analysis in understanding the properties of bromine-containing compounds .

Chemical Reactions Analysis

The papers describe various chemical reactions involving bromine-containing compounds. The first paper shows that bromomagnesio intermediates can react with isoxazolones to produce spiroisoxazolines, suggesting that bromine can participate in ring-forming reactions . The second paper's discussion of regio- and stereoselective bromination indicates that bromine can be introduced into organic molecules in a controlled manner, which is crucial for the synthesis of specific isomers, such as 5-Bromo-2-methyl-2-pentanol .

Physical and Chemical Properties Analysis

While the papers do not discuss the physical and chemical properties of 5-Bromo-2-methyl-2-pentanol, they do provide insights into the properties of related compounds. For example, the reactivity of bromine in the synthesis of organic compounds suggests that 5-Bromo-2-methyl-2-pentanol may also exhibit significant reactivity due to the presence of the bromine atom . The X-ray crystal structure analysis in the third paper highlights the importance of structural features in determining the physical properties of brominated compounds .

Scientific Research Applications

Microbial Synthesis

5-Bromo-2-methyl-2-pentanol and related pentanol isomers have been explored in the context of microbial synthesis. Researchers have developed microbial strains to produce these isomers with potential application as biofuels. Though the production levels are currently low for industrial application, this approach shows promise for future efficiency improvements in production (Cann & Liao, 2009).

Combustion and Fuel Research

Studies have investigated the combustion properties of pentanol isomers, including ignition delay times and temperature-dependent reaction kinetics. This research is relevant to understanding the potential of these compounds as alternative fuels (Tang et al., 2013).

Chemical Synthesis and Cyclization

Research has also been conducted on the stereochemistry of cyclization reactions involving methoxy pentanol compounds. These studies are important for understanding the mechanisms of chemical reactions and the production of specific isomers (Novak & D., 2001).

Kinetics and Reaction Mechanisms

The kinetics of reactions involving pentanol isomers, such as elimination reactions catalyzed by acids in the gas phase, have been a topic of interest. These studies contribute to a deeper understanding of the reaction mechanisms and the influence of structural factors on reaction rates (Chuchani & Martín, 1993).

Radical Cyclizations and Synthesis

Research into β-alkoxyacrylates has shown that they are efficient radical acceptors in radical-mediated intramolecular cyclizations. This includes the reaction of 5-bromo-2-pentanol with other compounds, contributing to the synthesis of complex organic molecules (Lee et al., 1993).

Radiochemical Synthesis

There has been a study on the synthesis, purification, and radiolabelling of compounds related to pentanol isomers. Such research is significant for the development of new agents for applications like imaging in medical science (Abbas et al., 1991).

Safety And Hazards

5-Bromo-2-methyl-2-pentanol is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause skin irritation and serious eye damage. It may also cause respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment, and should not be released into the environment .

properties

IUPAC Name

5-bromo-2-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-6(2,8)4-3-5-7/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQUPQDZDIVJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-2-pentanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JM Larkin, KL Kreuz - The Journal of Organic Chemistry, 1972 - ACS Publications
… -2-pentyl nitrate (5) rearranges at 130 in chlorobenzene to 1,5dinitro-2-methyl-2-pentanol (13) in 86% yield; in refluxing CBrCla, 5 is converted to l-nitro-5-bromo-2-methyl2-pentanol (…
Number of citations: 3 pubs.acs.org
J LIEBERMANN JR - 1980 - search.proquest.com
… to give acetone, 2-pentanone, and 5-bromo-2-methyl-2-pentanol. The y-bromo-hydrin cyclized … and acetone or decomposes to give 5-bromo-2-methyl-2-pentanol. The silver oxide then …
Number of citations: 2 search.proquest.com
MJ Strauss, SPB Taylor, A Reznick - The Journal of Organic …, 1972 - ACS Publications
… -2-pentyl nitrate (5) rearranges at 130 in chlorobenzene to 1,5dinitro-2-methyl-2-pentanol (13) in 86% yield; in refluxing CBrCla, 5 is converted to l-nitro-5-bromo-2-methyl2-pentanol (…
Number of citations: 9 pubs.acs.org
SD Larsen, CH Spilman, Y Yagi, DM Dinh… - Journal of medicinal …, 1994 - ACS Publications
… ) provided 7.63 g (69%) of the MOM ether of 5-bromo-2-methyl-2-pentanol as a yellow oil: … While the mixture was stirred at 25 C (water bath), 5-bromo2-methyl-2-pentanol, MOM ether (…
Number of citations: 25 pubs.acs.org
G Kumagai, M Takano, K Shindo, D Sawada… - Anticancer …, 2012 - ar.iiarjournals.org
… The next step was the S N 2′ reaction of magnesium cyanocuprate prepared from 5-bromo-2-methyl-2-pentanol methoxymethyl ether (19) toward compound 14. This key S N 2′ …
Number of citations: 5 ar.iiarjournals.org
K Shindo, G Kumagai, M Takano, D Sawada… - Organic …, 2011 - ACS Publications
… 1,4-Addition of the magnesium cyanocuprate derivative of 5-bromo-2-methyl-2-pentanol MOM ether (12) to ethylidene epoxide 14 afforded the 15α-hydroxy-16-ene CD ring 15 with 20R …
Number of citations: 19 pubs.acs.org
F Kawagoe, S Mototani, A Kittaka - Biomolecules, 2021 - mdpi.com
… 5-Bromo-2-methyl-2-pentanol MOM ether was converted to magnesium cyanocuprate, and 1,4-addition to ethylidene epoxide 203 yielded the 15α-hydroxy-16-ene-CD ring 204 with …
Number of citations: 6 www.mdpi.com
AH Fauq, R Kache, MA Khan, IE Vega - Bioconjugate chemistry, 2006 - ACS Publications
A convenient synthesis of some homologous light isotope-coded affinity tags (ICAT-L) containing an acid-labile moiety between the affinity component biotin and an electrophilic polar …
Number of citations: 56 pubs.acs.org

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